molecular formula C24H14F4N2OS2 B2800435 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one CAS No. 902935-61-9

3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one

货号: B2800435
CAS 编号: 902935-61-9
分子量: 486.5
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one features a thiazoloquinazolinone core fused with a hexahydroquinazolinone scaffold. Key structural attributes include:

  • Trifluoromethylbenzyl substituent: Increases lipophilicity and metabolic stability.
  • Sulfanylidene moiety: May influence redox properties and binding affinity.

属性

IUPAC Name

3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h3-5,8-12,18-19H,1-2,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEDTBWYUUKYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F4N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with α-haloketones under basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed by cyclization of an anthranilic acid derivative with formamide or its equivalents.

    Coupling of the Rings: The thiazole and quinazoline rings are then coupled through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Fluorophenyl and Trifluoromethylphenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or trifluoromethylphenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazoloquinazoline derivatives.

    Substitution: Substituted fluorophenyl or trifluoromethylphenyl derivatives.

科学研究应用

3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

作用机制

The mechanism of action of 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interact with Receptors: Modulate the activity of receptors on the cell surface, affecting signal transduction pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of analogous compounds:

Compound ID & Source Core Structure Substituents Molecular Weight logP Key Features
Target Compound Thiazolo[3,4-a]quinazolin-5-one 4-Fluorophenyl, trifluoromethylbenzyl, sulfanylidene N/A N/A High lipophilicity (predicted); potential CNS penetration
C746-0680 Thiazolo[3,4-a]quinazolin-5-one 3-Chlorophenyl, 2-fluorophenylmethyl 452.96 6.35 High logP; steric bulk from chlorophenyl may hinder binding
3-[(4-chlorophenyl)methyl]-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one Quinazolin-4-one 4-Chlorobenzyl, 4-fluorophenyl-oxadiazole ~464.9 (calc.) ~5.2 Dual heterocyclic system; oxadiazole enhances π-π interactions
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-[[3-(trifluoromethyl)benzyl]sulfanyl]-4H-1,2,4-triazole 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl, trifluoromethylbenzyl-sulfanyl ~453.8 (calc.) ~5.8 Sulfanyl group improves solubility; trifluoromethyl enhances metabolic stability
(5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazol-6-one 4-Chlorophenyl, 3-fluorobenzylidene ~403.8 (calc.) ~4.9 Conjugated system (E-configuration); planar geometry for DNA intercalation
Key Observations:
  • Electronic Effects : Fluorine atoms (electron-withdrawing) and sulfanylidene groups (polarizable) may enhance hydrogen bonding or dipole interactions .
  • logP Trends : Higher logP values (e.g., 6.35 in ) correlate with increased membrane permeability but may reduce aqueous solubility.

Computational and Analytical Approaches

  • DFT-NMR Analysis: Used to confirm tautomeric forms (e.g., thioamide vs. iminothiol in ).
  • logP Prediction : Software like SHELX and ORTEP-3 aid in modeling physicochemical properties.

生物活性

The compound 3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a thiazoloquinazolinone core structure with significant substitutions that enhance its biological activity. The presence of fluorine and trifluoromethyl groups is expected to influence the compound's lipophilicity and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to the target molecule. For instance:

  • Minimum Inhibitory Concentrations (MICs) : A series of derivatives containing fluorinated phenyl groups were evaluated against various bacterial strains. Compounds with similar structures demonstrated MIC values ranging from 0.25 to 64 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity .
CompoundMIC (µg/mL)Bacterial Strain
220.25S. aureus ATCC 29213
242Klebsiella pneumoniae
258Pseudomonas aeruginosa

The data suggests that modifications in the structure can lead to enhanced potency against resistant strains.

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. In vitro studies showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including A549 (lung), HCT116 (colon), and PC3 (prostate).
  • IC50 Values :
    • Compound A: IC50 = 44.4 µM against PACA2
    • Compound B: IC50 = 22.4 µM against PACA2
    • Doxorubicin: IC50 = 52.1 µM

This indicates that some derivatives may be more effective than traditional chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with DNA Replication : Some derivatives act by intercalating into DNA or inhibiting topoisomerases.
  • Apoptosis Induction in Cancer Cells : The anticancer activity is often linked to the induction of apoptosis through mitochondrial pathways.

Case Studies

Several case studies have reported on the efficacy of fluorinated compounds in treating infections and cancer:

  • A study demonstrated that a derivative with a trifluoromethyl group significantly inhibited growth in multidrug-resistant S. aureus, suggesting potential for clinical applications in treating resistant infections .
  • Another investigation highlighted the cytotoxic effects on various cancer cell lines, with specific focus on the structure-activity relationship that enhances potency .

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing this compound, and how is purity ensured?

  • Methodology : Multi-step synthesis typically involves temperature-controlled cyclocondensation, solvent selection (e.g., DMSO or ethanol), and acid/base catalysts for key intermediates. Reaction progress is monitored via TLC and HPLC, with final purity assessed using NMR (¹H/¹³C) and mass spectrometry .
  • Critical Parameters : Yield optimization requires precise control of reaction time (e.g., 12–24 hours) and stoichiometric ratios of fluorinated precursors. Microwave-assisted synthesis may reduce reaction times by 30–50% .

Q. How is the compound’s structure validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms aromatic proton environments (e.g., 4-fluorophenyl signals at δ 7.2–7.8 ppm) and thiazoloquinazoline backbone integrity .
  • X-ray Crystallography : Resolves stereochemistry at the hexahydro ring system (5a,6,7,8,9,9a positions) and sulfanylidene configuration .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-F at 1100–1250 cm⁻¹) .

Q. What in vitro assays are used to screen its biological activity?

  • Standard Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory : COX-2 inhibition via ELISA .
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide pharmacological optimization?

  • SAR Strategies :

  • Fluorine Substitution : Compare 4-fluorophenyl vs. 3-trifluoromethylphenyl moieties for enhanced target binding (e.g., kinase inhibition) .
  • Thiazoloquinazoline Core : Modify sulfanylidene position to alter electron density and metabolic stability .
    • Computational Tools : Molecular docking (AutoDock Vina) and MD simulations predict interactions with targets like EGFR or PARP .

Q. How to resolve contradictory bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for EGFR inhibition) may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Dose-Response Repetition : Use ≥3 biological replicates.
  • Target Validation : SPR or ITC quantifies binding affinity (Kd) to confirm direct interactions .

Q. What strategies improve metabolic stability and pharmacokinetics?

  • In Vitro Models :

  • Microsomal Assays : Human liver microsomes (HLM) assess CYP450-mediated degradation .
  • Plasma Stability : Incubate in rat plasma (37°C, 24 hours) to evaluate esterase susceptibility .
    • Formulation : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) enhances aqueous solubility .

Q. What mechanistic studies elucidate its mode of action?

  • Omics Approaches :

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) .
  • Proteomics : SILAC labeling quantifies target protein expression changes .
    • Pathway Analysis : Ingenuity IPA links compound effects to pathways like PI3K/AKT or NF-κB .

Q. How to address stereochemical challenges during synthesis?

  • Chiral Resolution :

  • HPLC : Use Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .
    • Stereochemical Impact : Enantiomers may exhibit 10–100x differences in bioactivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。